2,5-Dihydroxybenzenesulfonic Acid
Overview
Description
Mechanism of Action
Target of Action
Dobesilic acid, also known as 2,5-Dihydroxybenzenesulfonic Acid, is primarily used as a medication in the treatment of hemorrhoids, venous insufficiency, and other microangiopathies .
Mode of Action
It is known that the calcium salt of dobesilic acid, calcium dobesilate, reduces capillary permeability by stabilizing the basement membrane and interacting with different biochemical mediators that favor endothelial permeability .
Biochemical Pathways
Dobesilic acid is believed to affect the VEGF/PI3K/AKT/mTOR signaling pathway . This pathway is associated with autophagy, a process that removes unnecessary or dysfunctional components within cells . Dobesilic acid is thought to restore autophagy by inhibiting this pathway .
Pharmacokinetics
It is known that calcium dobesilate, a salt of dobesilic acid, is well absorbed from the gastrointestinal tract after oral administration . Maximum plasma concentrations are reached approximately six hours after oral administration of 500 mg, which are generally maintained for over 12 hours .
Result of Action
The result of dobesilic acid’s action is primarily seen in its therapeutic effects in the treatment of hemorrhoids, venous insufficiency, and other microangiopathies . By reducing capillary permeability and restoring autophagy, dobesilic acid can alleviate the symptoms of these conditions .
Biochemical Analysis
Biochemical Properties
2,5-Dihydroxybenzenesulfonic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and cellular signaling pathways. The compound’s sulfonic acid group allows it to participate in redox reactions, acting as an antioxidant. Additionally, this compound can bind to metal ions, which may influence enzyme activity and stability .
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can modulate gene expression by acting on transcription factors and other regulatory proteins. In cellular metabolism, this compound can impact the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit specific enzymes, such as those involved in ROS production. The compound also interacts with transcription factors, leading to changes in gene expression. These interactions can result in the activation or repression of various genes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defenses and reduce inflammation. At high doses, it may exhibit toxic effects, such as oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s beneficial effects plateau or become detrimental at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as peroxidases and reductases, which are crucial for maintaining redox balance within cells. The compound can also affect metabolic flux by modulating the levels of key metabolites, such as glutathione and NADPH .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by specific transporters and bind to proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its activity and effectiveness in different cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the cytoplasm and mitochondria. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to these compartments. The compound’s presence in mitochondria, for example, allows it to directly influence mitochondrial function and oxidative stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dobesilic acid can be synthesized through the sulfonation of hydroquinoneThe typical reaction conditions include the use of concentrated sulfuric acid (H2SO4) as the sulfonating agent and elevated temperatures to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of dobesilic acid follows a similar synthetic route but on a larger scale. The process involves the controlled addition of hydroquinone to concentrated sulfuric acid under carefully monitored temperature conditions to ensure the efficient formation of the sulfonic acid group. The resulting product is then purified through crystallization and filtration processes to obtain high-purity dobesilic acid .
Chemical Reactions Analysis
Types of Reactions
Dobesilic acid undergoes various chemical reactions, including:
Oxidation: The phenolic groups in dobesilic acid can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
Dobesilic acid and its salts have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their effects on cellular processes and as potential therapeutic agents.
Medicine: Calcium dobesilate is used in the treatment of diabetic retinopathy and other microangiopathies.
Industry: Used in the formulation of pharmaceuticals and as additives in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: A phenolic compound with similar chemical properties but lacks the sulfonic acid group.
Benzenesulfonic acid: Contains the sulfonic acid group but lacks the phenolic hydroxyl groups.
Calcium dobesilate: The calcium salt of dobesilic acid, used as a vasoprotective agent.
Uniqueness
Dobesilic acid is unique due to its dual classification as both a phenol and a sulfonic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2,5-dihydroxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQCSJBQLWJEPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045014 | |
Record name | 2,5-Dihydroxybenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88-46-0 | |
Record name | 2,5-Dihydroxybenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dobesilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dobesilic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13529 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,5-Dihydroxybenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydroxybenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOBESILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO0PAT081I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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